molecular formula C15H23NO3 B2942757 tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate CAS No. 1221346-18-4

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate

Cat. No.: B2942757
CAS No.: 1221346-18-4
M. Wt: 265.353
InChI Key: LRCBELUGNMGXAP-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an amino propanoate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate typically involves the reaction of tert-butyl 3-aminopropanoate with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds.

Biology: In biological research, this compound can be used to study the effects of esters and amines on biological systems. It may serve as a model compound for investigating metabolic pathways and enzyme interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop compounds with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. The methoxyphenyl group can also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    tert-Butyl 3-aminopropanoate: A precursor in the synthesis of tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate.

    2-Methoxybenzyl chloride: Another precursor used in the synthesis.

    tert-Butyl 3-{[(2-hydroxyphenyl)methyl]amino}propanoate: A similar compound with a hydroxy group instead of a methoxy group.

Uniqueness: this compound is unique due to the presence of both a methoxyphenyl group and an amino propanoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-[(2-methoxyphenyl)methylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)9-10-16-11-12-7-5-6-8-13(12)18-4/h5-8,16H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCBELUGNMGXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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